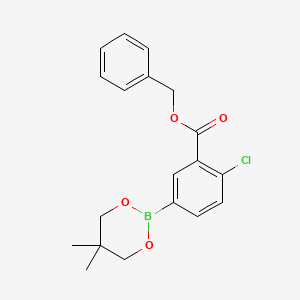![molecular formula C17H14F3NO4 B6328066 N-[(Benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalanine, 97% CAS No. 1272755-77-7](/img/structure/B6328066.png)
N-[(Benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalanine, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalanine, 97% (N-[(Bz)Cbz]-3,3,3-Tf-Phe-OH, 97%) is an important organic compound used in a variety of scientific research applications. It is a derivative of phenylalanine, an essential amino acid, and is a useful tool for researchers in the fields of biochemistry, physiology, and pharmacology. N-[(Bz)Cbz]-3,3,3-Tf-Phe-OH, 97% is a versatile compound that can be used to study the effects of protein modifications, drug-receptor interactions, and enzyme-catalyzed reactions.
Mécanisme D'action
N-[(Bz)Cbz]-3,3,3-Tf-Phe-OH, 97% is an important tool for studying the mechanisms of action of proteins, drugs, and enzymes. The compound acts as a substrate for enzymes, and can be used to study enzyme-catalyzed reactions. It can also be used to study the binding of drugs to receptors, and to investigate the effects of protein modifications.
Biochemical and Physiological Effects
N-[(Bz)Cbz]-3,3,3-Tf-Phe-OH, 97% has been used to study the biochemical and physiological effects of protein modifications, drug-receptor interactions, and enzyme-catalyzed reactions. The compound has been shown to modulate the activity of enzymes, and to alter the binding of drugs to receptors. It has also been used to investigate the effects of protein modifications on enzyme activity, and to study the mechanism of enzyme-catalyzed reactions.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(Bz)Cbz]-3,3,3-Tf-Phe-OH, 97% is a versatile compound that can be used in a variety of lab experiments. It is a simple and efficient two-step synthesis process, and yields a product with a purity of 97%. However, the compound is not suitable for use in experiments involving human subjects, as it has not been tested for safety or efficacy in humans.
Orientations Futures
N-[(Bz)Cbz]-3,3,3-Tf-Phe-OH, 97% has a wide range of potential applications in scientific research. In the future, the compound could be used to study the effects of protein modifications on enzyme activity, drug-receptor interactions, and enzyme-catalyzed reactions. It could also be used to investigate the effects of protein modifications on drug-receptor binding, and to study the mechanism of enzyme-catalyzed reactions. Additionally, N-[(Bz)Cbz]-3,3,3-Tf-Phe-OH, 97% could be used to develop new drugs and therapeutic agents, and to investigate the effects of protein modifications on human health.
Méthodes De Synthèse
N-[(Bz)Cbz]-3,3,3-Tf-Phe-OH, 97% is typically synthesized via a two-step process. The first step involves the reaction of phenylalanine with benzyloxycarbonyl chloride to form N-[(Bz)Cbz]-Phe-OH. This is followed by a second reaction with 3,3,3-trifluoroacetic anhydride to form N-[(Bz)Cbz]-3,3,3-Tf-Phe-OH, 97%. This two-step process is simple and efficient, and yields a product with a purity of 97%.
Applications De Recherche Scientifique
N-[(Bz)Cbz]-3,3,3-Tf-Phe-OH, 97% is a valuable tool for scientific research. It has been used in a variety of studies, including those related to protein modifications, drug-receptor interactions, and enzyme-catalyzed reactions. For example, N-[(Bz)Cbz]-3,3,3-Tf-Phe-OH, 97% has been used to study the effects of protein modifications on enzyme activity. It has also been used to examine the binding of drugs to receptors, and to investigate the mechanism of enzyme-catalyzed reactions.
Propriétés
IUPAC Name |
(2R)-3,3,3-trifluoro-2-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4/c18-17(19,20)16(14(22)23,13-9-5-2-6-10-13)21-15(24)25-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,21,24)(H,22,23)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODGQGYGDNXRBQ-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@](C2=CC=CC=C2)(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalanine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate, 97%](/img/structure/B6327986.png)
![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate, 97%](/img/structure/B6327987.png)
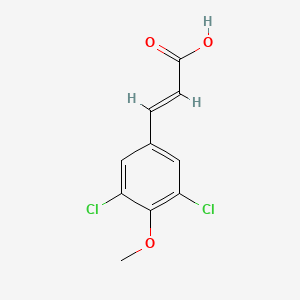

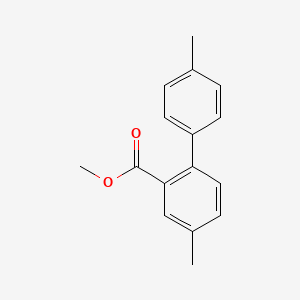
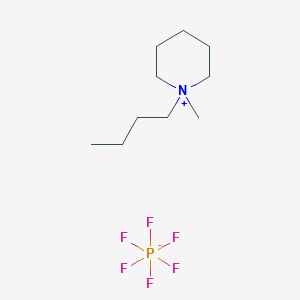

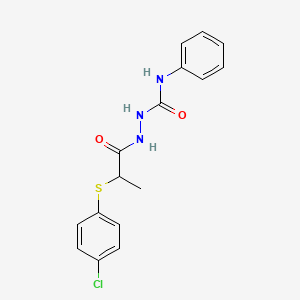
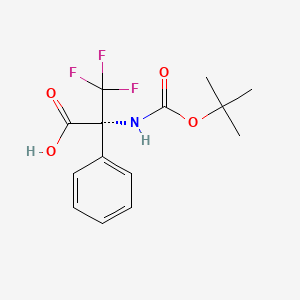
![(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B6328080.png)
